molecular formula C7H13NO2 B156878 Methyl 1-propylaziridine-2-carboxylate CAS No. 131389-78-1

Methyl 1-propylaziridine-2-carboxylate

Cat. No. B156878
CAS RN: 131389-78-1
M. Wt: 143.18 g/mol
InChI Key: BDKDUHBURMRWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-propylaziridine-2-carboxylate (MPAC) is a chemical compound that has been studied extensively for its potential in various scientific research applications. This compound is a member of the aziridine family of compounds, which are characterized by a three-membered ring containing one nitrogen atom and two carbon atoms. MPAC has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of research studies.

Mechanism of Action

The mechanism of action of Methyl 1-propylaziridine-2-carboxylate is not yet fully understood. However, studies have shown that Methyl 1-propylaziridine-2-carboxylate may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Methyl 1-propylaziridine-2-carboxylate may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Methyl 1-propylaziridine-2-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that Methyl 1-propylaziridine-2-carboxylate can induce DNA damage and apoptosis in cancer cells, leading to their death. Methyl 1-propylaziridine-2-carboxylate has also been found to inhibit the growth of various types of bacteria, including both gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 1-propylaziridine-2-carboxylate in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a valuable tool for studying the mechanisms of cancer and bacterial growth. However, one limitation of using Methyl 1-propylaziridine-2-carboxylate in lab experiments is its potential toxicity. Methyl 1-propylaziridine-2-carboxylate has been found to be toxic to both cancer cells and normal cells, making it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research involving Methyl 1-propylaziridine-2-carboxylate. One area of research that holds promise is the development of new cancer treatments based on the use of Methyl 1-propylaziridine-2-carboxylate. Another area of research is the development of new antibiotics based on the antimicrobial properties of Methyl 1-propylaziridine-2-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-propylaziridine-2-carboxylate and its potential toxicity.

Synthesis Methods

The synthesis of Methyl 1-propylaziridine-2-carboxylate is a complex process that involves several steps. The first step is the formation of a precursor compound known as 1-propylaziridine-2-carboxylic acid, which is then reacted with methanol to produce Methyl 1-propylaziridine-2-carboxylate. This process requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure the formation of high-quality Methyl 1-propylaziridine-2-carboxylate.

Scientific Research Applications

Methyl 1-propylaziridine-2-carboxylate has been studied extensively for its potential in various scientific research applications. One area of research where Methyl 1-propylaziridine-2-carboxylate has shown promise is in the field of cancer research. Studies have shown that Methyl 1-propylaziridine-2-carboxylate has the ability to inhibit the growth of cancer cells, making it a potential candidate for use in the development of new cancer treatments. Methyl 1-propylaziridine-2-carboxylate has also been found to exhibit antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

properties

CAS RN

131389-78-1

Product Name

Methyl 1-propylaziridine-2-carboxylate

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 1-propylaziridine-2-carboxylate

InChI

InChI=1S/C7H13NO2/c1-3-4-8-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

BDKDUHBURMRWLZ-UHFFFAOYSA-N

SMILES

CCCN1CC1C(=O)OC

Canonical SMILES

CCCN1CC1C(=O)OC

synonyms

2-Aziridinecarboxylicacid,1-propyl-,methylester(9CI)

Origin of Product

United States

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